2-(4,4,4-Trifluorobutyl)indazol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

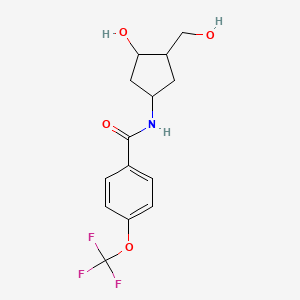

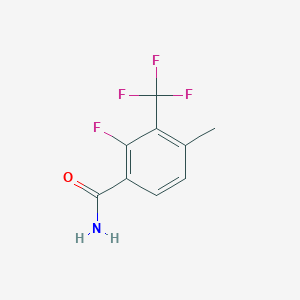

2-(4,4,4-Trifluorobutyl)indazol-6-amine is a chemical compound with the CAS Number: 936129-16-7 . It has a molecular weight of 243.23 . The IUPAC name for this compound is 2-(4,4,4-trifluorobutyl)-2H-indazol-6-amine . The InChI code for this compound is 1S/C11H12F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h2-3,6-7H,1,4-5,15H2 .

Molecular Structure Analysis

The molecular structure of 2-(4,4,4-Trifluorobutyl)indazol-6-amine can be represented by the InChI code 1S/C11H12F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h2-3,6-7H,1,4-5,15H2 .Physical And Chemical Properties Analysis

2-(4,4,4-Trifluorobutyl)indazol-6-amine is an oil at room temperature . The compound should be stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis of Heterocycles

The synthesis of heterocyclic compounds is a critical area of research in medicinal chemistry. For example, 1,2,4-triazoles have significant applications in pharmaceuticals, natural products, coordination chemistry, agrochemicals, and materials science. An innovative approach to the regioselective synthesis of these compounds involves the use of amine oxidase-inspired catalysis, showcasing the versatility of related indazole derivatives in constructing complex molecular architectures (Thorve, Maji, & Maji, 2023).

Anticancer Activity

Indazole derivatives, including those similar to 2-(4,4,4-Trifluorobutyl)indazol-6-amine, have been explored for their potential as anticancer agents. A study focusing on 6-aminoindazole derivatives highlighted their effectiveness against human colorectal cancer cell lines. These compounds were designed based on the structures of potential anticancer candidates, underscoring the promise of indazole-based compounds in the development of novel anticancer therapies (Hoang et al., 2022).

Enzyme Inhibition for Diabetes Treatment

Another critical application area is the development of enzyme inhibitors for treating diseases such as type 2 diabetes. For instance, a novel series of beta-amino amides incorporating fused heterocycles, including triazolopiperazines, have been synthesized and evaluated as inhibitors of dipeptidyl peptidase IV (DPP-IV). These compounds exhibit potent inhibitory activity, with one derivative showing high oral bioavailability and effectiveness in animal models, highlighting the potential of indazole derivatives in diabetes treatment (Kim et al., 2005).

Synthesis Methods

The synthesis of 2-aryl-2H-indazoles via palladium-catalyzed intramolecular amination demonstrates the flexibility of indazole derivatives in creating compounds with various electronic properties. This method applies a broad scope of substrates, highlighting the indazole core's utility in synthesizing compounds with potential applications in pharmaceuticals and materials science (Song & Yee, 2000).

Propiedades

IUPAC Name |

2-(4,4,4-trifluorobutyl)indazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N3/c12-11(13,14)4-1-5-17-7-8-2-3-9(15)6-10(8)16-17/h2-3,6-7H,1,4-5,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGDFEONVHQPNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN(N=C2C=C1N)CCCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,4,4-Trifluorobutyl)indazol-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2829203.png)

![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2829206.png)

![(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine](/img/structure/B2829207.png)

![4-[(4-phenoxyanilino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2829211.png)

![1-(3,4-dimethylphenyl)-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829215.png)

![N-(4-methoxyphenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide](/img/structure/B2829217.png)

![(E)-4-(Dimethylamino)-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]but-2-enamide](/img/structure/B2829221.png)

![1-[5-Tert-butyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]pyrazole](/img/structure/B2829223.png)